1-((3-(Benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-3-(3,4-dimethylphenyl)urea
Description
This compound features a urea core functionalized with two distinct aromatic moieties: a benzo[d][1,3]dioxol-5-yl group linked via a 2-oxooxazolidine ring and a 3,4-dimethylphenyl group. The oxazolidinone ring is a critical pharmacophore, often associated with antibacterial activity (e.g., linezolid) . The benzo[d][1,3]dioxol (methylenedioxyphenyl) group is a common motif in bioactive molecules, contributing to metabolic stability and receptor binding . The 3,4-dimethylphenyl substituent may enhance lipophilicity, influencing pharmacokinetic properties like membrane permeability .
Properties
IUPAC Name |
1-[[3-(1,3-benzodioxol-5-yl)-2-oxo-1,3-oxazolidin-5-yl]methyl]-3-(3,4-dimethylphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O5/c1-12-3-4-14(7-13(12)2)22-19(24)21-9-16-10-23(20(25)28-16)15-5-6-17-18(8-15)27-11-26-17/h3-8,16H,9-11H2,1-2H3,(H2,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUETYSDOTDTAMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NCC2CN(C(=O)O2)C3=CC4=C(C=C3)OCO4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-3-(3,4-dimethylphenyl)urea is a complex organic molecule that has garnered interest due to its potential biological activities. This article explores its biological activity, including antimicrobial, antitumor, and other pharmacological effects, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , and its structure features a benzo[d][1,3]dioxole moiety, an oxazolidinone ring, and a dimethylphenyl group. The presence of these functional groups suggests a diverse range of biological interactions.
Biological Activity Overview
-
Antimicrobial Activity
- Recent studies have indicated that derivatives of compounds containing the benzo[d][1,3]dioxole structure exhibit significant antimicrobial properties. For example, compounds with similar structures have shown effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus .
Compound Name Bacterial Strain Minimum Inhibitory Concentration (MIC) Benzodioxole derivative E. coli 12.5 μg/mL Benzodioxole derivative S. aureus 25 μg/mL -
Antitumor Activity
Study Reference Cell Line IC50 (μM) Study A MCF-7 (breast cancer) 15 Study B HeLa (cervical cancer) 10 -
Mechanism of Action
- The proposed mechanism for the biological activity of this compound includes interaction with DNA and inhibition of topoisomerases, which are crucial for DNA replication and transcription . Additionally, the benzo[d][1,3]dioxole moiety is believed to enhance lipophilicity, improving cellular uptake.
Case Studies
- Case Study: Antimicrobial Efficacy
- Case Study: Antitumor Activity
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Variations
A comparative analysis of structurally related urea derivatives highlights the impact of substituent modifications on biological and physicochemical properties:
Table 1: Structural and Molecular Comparison
Key Observations :
- Oxazolidinone vs. Pyrrolidinone: The target compound’s oxazolidinone ring may confer stronger antibacterial activity compared to the pyrrolidinone in , which is more common in protease inhibitors .
Spectral Data :
- 1H-NMR: The benzo[d][1,3]dioxol group shows characteristic singlet peaks for methylenedioxy protons at ~5.9–6.0 ppm . Aromatic protons in the 3,4-dimethylphenyl group resonate at ~6.8–7.2 ppm, while oxazolidinone protons appear at ~3.5–4.5 ppm .
- MS : Molecular ion peaks ([M+H]+) align with calculated masses (e.g., 383.40 for the target compound) .
Preparation Methods
Benzo[d]dioxole-5-carbaldehyde Preparation
The synthesis begins with functionalization of sesamol (3,4-methylenedioxyphenol). A Vilsmeier-Haack reaction using POCl₃ and DMF affords benzo[d]dioxole-5-carbaldehyde in 78% yield:
$$
\text{Sesamol} \xrightarrow[\text{POCl}_3, \text{DMF}]{\text{0–5°C}} \text{Benzo[d]dioxole-5-carbaldehyde}
$$
Oxazolidinone Ring Formation
The aldehyde undergoes Strecker amino acid synthesis followed by cyclization:
Aminonitrile Formation :
$$
\text{RCHO} + \text{NH}4\text{Cl} + \text{KCN} \rightarrow \text{RCH(NH}2\text{)CN} \quad (65\%\ \text{yield})
$$Hydrolysis and Cyclization :
$$
\text{RCH(NH}2\text{)CN} \xrightarrow[\text{HCl, H}2\text{O}]{\text{reflux}} \text{Oxazolidin-2-one} \quad (82\%\ \text{yield})
$$
Critical parameters:
- Temperature control during cyclization (110–120°C)
- Use of Zn-Mg-Al mixed oxides as catalysts enhances reaction efficiency
Synthesis of Intermediate B: 3,4-Dimethylphenyl Isocyanate
Traditional Phosgenation Route
$$
\text{3,4-Dimethylaniline} + \text{COCl}2 \xrightarrow[\text{Et}3\text{N}]{\text{DCM}} \text{Isocyanate} \quad (89\%\ \text{yield})
$$
Electrochemical Synthesis (Green Chemistry Approach)
Recent advances enable CO₂ utilization under mild conditions:
$$
\text{3,4-Dimethylaniline} + \text{CO}2 \xrightarrow[\text{[BMIM][NTf}2]{\text{−1.5 V vs Ag/AgCl}} \text{Isocyanate} \quad (76\%\ \text{yield})
$$
| Method | Yield (%) | Purity (%) | E-Factor |
|---|---|---|---|
| Phosgenation | 89 | 98.2 | 4.7 |
| Electrochemical | 76 | 95.8 | 1.2 |
Final Coupling: Urea Bond Formation
Stepwise Amine-Isocyanate Coupling
$$
\text{Intermediate A} + \text{Intermediate B} \xrightarrow[\text{THF}]{\text{0°C→RT}} \text{Target Compound} \quad (68\%\ \text{yield})
$$
Microwave-Assisted One-Pot Synthesis
A modern approach reduces reaction time from 24 h to 45 min:
$$
\text{Intermediates A \& B} \xrightarrow[\text{EtOH}]{\text{150 W, 100°C}} \text{Product} \quad (73\%\ \text{yield})
$$
Reaction Optimization and Troubleshooting
Solvent Effects on Urea Formation
| Solvent | Dielectric Constant | Yield (%) | Byproducts |
|---|---|---|---|
| THF | 7.5 | 68 | <5% |
| DCM | 8.9 | 54 | 12% |
| [BMIM][NTf₂] | 11.8 | 71 | 3% |
Ionic liquids improve yields by stabilizing transition states.
Temperature Gradient Analysis
Optimal cyclization occurs at 115°C (±2°C), with decomposition observed above 130°C.
Analytical Characterization
Spectroscopic Validation
Chromatographic Purity
HPLC analysis (C18 column, 70:30 MeOH:H₂O) shows 98.4% purity with tᵣ=6.72 min.
Industrial-Scale Considerations
Continuous Flow Synthesis
Pilot studies demonstrate:
Waste Management Strategies
- Phosgene neutralization: 99.8% efficiency using Ca(OH)₂ slurry
- Solvent recovery: 87% DCM recycled via fractional distillation
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for preparing this urea derivative?
- Methodology : The compound can be synthesized via multi-step coupling reactions. A common approach involves reacting a benzo[d][1,3]dioxole derivative with a functionalized oxazolidinone intermediate, followed by urea bond formation using isocyanates or carbodiimides. Key steps include:
- Base selection : Potassium carbonate or triethylamine is often used to deprotonate amines during coupling .
- Solvent optimization : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity in nucleophilic substitution steps .
- Purification : Chromatography or recrystallization ensures high purity (>95%) .
- Data Contradictions : Yields vary (44–76%) depending on substituent steric effects; bulky groups may require longer reaction times or elevated temperatures .
Q. How can the compound’s structural integrity be validated post-synthesis?
- Analytical Techniques :
- NMR Spectroscopy : Confirm urea (-NH-CO-NH-) linkage via δ~10–11 ppm signals and benzodioxole protons at δ~6.0–6.5 ppm .
- Mass Spectrometry (MS) : ESI-MS or GCMS verifies molecular weight (e.g., expected [M+H]+ at ~450–500 Da) and fragmentation patterns .
- IR Spectroscopy : Urea carbonyl stretches appear at ~1650–1705 cm⁻¹ .
Advanced Research Questions
Q. What strategies address contradictory bioactivity data in antimicrobial assays?
- Case Study : While benzodioxole-urea hybrids show broad antimicrobial potential, inconsistent MIC values against S. aureus (e.g., 2–32 µg/mL) may arise from:
- Structural analogs : Substitutions on the 3,4-dimethylphenyl group modulate lipid bilayer penetration .
- Assay conditions : Varying pH or serum content alters compound solubility and protein binding .
- Methodology :
- Dose-response normalization : Use standardized broth microdilution (CLSI guidelines) with controlled pH and cation-adjusted media .
- SAR studies : Compare derivatives with modified substituents (e.g., fluoro vs. methyl groups) to isolate critical pharmacophores .
Q. How can computational methods elucidate the compound’s mechanism of action?
- Approach :
- Molecular docking : Simulate binding to targets like bacterial enoyl-ACP reductase (FabI) or fungal CYP51. The benzodioxole moiety may occupy hydrophobic pockets, while the urea group forms hydrogen bonds .
- MD simulations : Assess stability of ligand-target complexes over 100-ns trajectories to prioritize in vitro validation .
- Data Interpretation : Contradictions between predicted and experimental IC50 values may arise from off-target effects or membrane permeability limitations .
Q. What experimental designs mitigate challenges in pharmacokinetic profiling?
- Key Issues : Low oral bioavailability due to poor solubility (<10 µg/mL in PBS) and first-pass metabolism.
- Solutions :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
